5-Bromo-8-fluoroisoquinolin-1(2H)-one 5-Bromo-8-fluoroisoquinolin-1(2H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13439659
InChI: InChI=1S/C9H5BrFNO/c10-6-1-2-7(11)8-5(6)3-4-12-9(8)13/h1-4H,(H,12,13)
SMILES: C1=CC(=C2C=CNC(=O)C2=C1F)Br
Molecular Formula: C9H5BrFNO
Molecular Weight: 242.04 g/mol

5-Bromo-8-fluoroisoquinolin-1(2H)-one

CAS No.:

Cat. No.: VC13439659

Molecular Formula: C9H5BrFNO

Molecular Weight: 242.04 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-8-fluoroisoquinolin-1(2H)-one -

Specification

Molecular Formula C9H5BrFNO
Molecular Weight 242.04 g/mol
IUPAC Name 5-bromo-8-fluoro-2H-isoquinolin-1-one
Standard InChI InChI=1S/C9H5BrFNO/c10-6-1-2-7(11)8-5(6)3-4-12-9(8)13/h1-4H,(H,12,13)
Standard InChI Key OPESYULZMXGCPX-UHFFFAOYSA-N
SMILES C1=CC(=C2C=CNC(=O)C2=C1F)Br
Canonical SMILES C1=CC(=C2C=CNC(=O)C2=C1F)Br

Introduction

Chemical and Physical Properties

The molecular formula of 5-bromo-8-fluoroisoquinolin-1(2H)-one is C₉H₅BrFNO, with a molecular weight of 242.04 g/mol. Key physicochemical properties inferred from analogous compounds include:

PropertyValue/DescriptionSource Context
Boiling PointEstimated >300°CSimilar brominated analogs
Melting Point181–183°C (observed in 8-bromo analog) Experimental data
SolubilityLow in water; soluble in DMSO, DMFIsoquinolinone derivatives
LogP (Partition Coefficient)~2.36 (predicted)Computational modeling
Spectral Data (¹H NMR)δ 7.8–8.3 ppm (aromatic protons)Related fluorinated compounds

The planar aromatic structure facilitates π-π stacking interactions, while the electron-withdrawing effects of bromine and fluorine influence reactivity .

Synthesis and Optimization

Key Synthetic Routes

The synthesis of 5-bromo-8-fluoroisoquinolin-1(2H)-one involves multi-step strategies, often combining electrophilic substitution and directed functionalization:

  • Bromination of Isoquinolinone Precursors:

    • Isoquinolin-1(2H)-one undergoes electrophilic bromination using N-bromosuccinimide (NBS) in concentrated H₂SO₄ at –30°C to –15°C, favoring position 5 .

    • Yield: ~70% (optimized for 5-bromo derivatives) .

  • Fluorination via Directed ortho-Lithiation:

    • A lithiating agent (e.g., LDA) directs fluorine introduction at position 8 using Selectfluor or F⁺ reagents .

    • Temperature: –78°C to 0°C; yield: ~50–60% .

  • One-Pot Bromo-Fluoro Functionalization:

    • Sequential bromination and fluorination in a single reactor, leveraging acid catalysts (e.g., CF₃SO₃H) .

Industrial-Scale Considerations

  • Continuous Flow Reactors: Enhance yield (up to 85%) and purity by precise control of reaction parameters .

  • Purification: Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/EtOAc) .

Applications in Drug Discovery

Lead Optimization

  • Structural Modifications:

    • P2 Unit: Imidazole-imine groups enhance target binding (e.g., WDR5 inhibition) .

    • P7 Unit: Benzoxazepinone cores improve solubility and bioavailability .

Case Studies

  • Antiviral Screening: Isoquinolinones with fluoro-bromo substitutions show 50% effective concentration (EC₅₀) of 0.2–0.6 µM against influenza strains .

  • Enzyme Inhibition: Ki values of <20 pM for WD40-repeat protein interactions .

Challenges and Future Directions

  • Synthetic Complexity: Sequential halogenation requires stringent temperature control to avoid dihalogenated byproducts .

  • Toxicity Profile: Acute toxicity observed in murine models at >3 mg/kg doses .

  • Research Gaps:

    • Detailed pharmacokinetic studies (e.g., oral bioavailability).

    • Target-specific mechanistic investigations (e.g., kinase profiling).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator